molecular formula C6H9NO B2793516 2,5-Dihydro-5,5-dimethylpyrrole-2-one CAS No. 73119-46-7

2,5-Dihydro-5,5-dimethylpyrrole-2-one

Cat. No.: B2793516
CAS No.: 73119-46-7
M. Wt: 111.144
InChI Key: FNFBYBPLDWFKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dihydro-5,5-dimethylpyrrole-2-one is an organic compound with the molecular formula C6H9NO. It is a heterocyclic compound containing a pyrrole ring with two methyl groups and a ketone functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dihydro-5,5-dimethylpyrrole-2-one can be synthesized through several methods. One common method involves the reaction of 2,5-hexanedione with ammonium carbonate. The reaction mixture is heated until the bubbling ceases, which typically takes about 1 to 1.5 hours. The mixture is then refluxed at 115°C for half an hour, followed by cooling and separation of the upper layer to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-5,5-dimethylpyrrole-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-Dihydro-5,5-dimethylpyrrole-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dihydro-5,5-dimethylpyrrole-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,5-Dihydro-5,5-dimethylpyrrole-2-one can be compared with other similar compounds, such as:

    2,5-Dimethylpyrrole: Lacks the ketone functional group, leading to different reactivity and applications.

    2,5-Dihydro-2,5-dimethylfuran: Contains an oxygen atom in the ring, resulting in different chemical properties and uses.

    2,5-Dihydro-5,5-dimethylthiophene:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Biological Activity

Overview

2,5-Dihydro-5,5-dimethylpyrrole-2-one, with the molecular formula C6_6H9_9NO, is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound is structurally characterized by a pyrrole ring substituted with two methyl groups and a ketone functional group. Its potential applications span across various fields including medicinal chemistry, biology, and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, leading to various therapeutic effects. For example, it has been shown to bind to the MmpL3 protein in Mycobacterium tuberculosis, a key target for antitubercular drug development .

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various strains of bacteria, including multidrug-resistant Mycobacterium tuberculosis. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.40 µg/mL for certain derivatives .
    • Table 1 summarizes the MIC values for different derivatives of 2,5-dihydro-5,5-dimethylpyrrole against M. tuberculosis:
    CompoundR GroupMIC90 (µg/mL)
    5a-CH₃1.74±0.28
    5b-C₆H₁₁16.26±3.80
    5q-C₆H₁₁0.40±0.03
    5r-C₆H₁₁0.49±0.26
  • Cytotoxicity :
    • Selected derivatives have shown promising cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages while maintaining low toxicity levels . This suggests potential applications in cancer treatment or as immunomodulators.
  • Antifungal Properties :
    • Some derivatives have been tested for antifungal activity and were found to be non-toxic at certain concentrations while effectively inhibiting fungal growth .

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of various derivatives of this compound:

  • Study on Antitubercular Activity : A comprehensive investigation into new derivatives revealed that specific structural modifications could enhance their antimycobacterial activity significantly . The study emphasized the importance of bulky substituents at particular positions on the pyrrole ring.
  • In Vitro Studies : In vitro assays demonstrated that certain compounds not only inhibited M. tuberculosis growth but also displayed bactericidal effects comparable to established antitubercular agents .

Properties

IUPAC Name

5,5-dimethyl-1H-pyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(2)4-3-5(8)7-6/h3-4H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFBYBPLDWFKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.